molecular formula C14H16N2O4S B12164799 Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12164799
M. Wt: 308.35 g/mol
InChI Key: UNSSTLRDQLZYBN-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.28 (s, 3H) : C6 methyl group.
  • δ 3.72 (s, 3H) : Methoxy protons.
  • δ 3.85 (s, 3H) : Ester methyl (COOCH₃).
  • δ 5.12 (d, J = 3.2 Hz, 1H) : C4–H (pyrimidine).
  • δ 6.75–7.02 (m, 3H) : Aromatic protons.
  • δ 9.45 (s, 1H) : Phenolic hydroxyl.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.4 : Ester carbonyl (C=O).
  • δ 179.8 : Thioxo carbon (C=S).
  • δ 148.2, 146.5 : Aromatic carbons adjacent to hydroxyl and methoxy groups.
  • δ 56.1, 52.3 : Methoxy and ester methyl carbons.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-7-11(13(18)20-3)12(16-14(21)15-7)8-4-5-9(17)10(6-8)19-2/h4-6,12,17H,1-3H3,(H2,15,16,21)

InChI Key

UNSSTLRDQLZYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Molar Ratios :

    • 4-Hydroxy-3-methoxybenzaldehyde (10 mmol)

    • Thiourea (10 mmol)

    • Methyl 3-oxobutanoate (15 mmol)

    • Catalytic HCl (0.5–1.0 mL)

  • Procedure :

    • The reactants are dissolved in absolute ethanol (10–20 mL) and refluxed at 80–100°C for 5–7 hours .

    • Post-reaction, the mixture is cooled to room temperature, and the precipitate is filtered.

    • Crude product is recrystallized from ethanol to yield colorless crystals.

  • Key Parameters :

    • Temperature : Elevated temperatures (>80°C) drive cyclocondensation.

    • Catalyst : HCl accelerates imine formation and ring closure.

    • Solvent : Ethanol acts as both solvent and proton donor.

Yield and Characterization

  • Yield : 60–75%.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 1.90 (s, CH₃), 3.85 (s, OCH₃), 5.45 (s, C4-H), 9.50 (s, OH).

    • X-Ray Crystallography : Confirms twisted tetrahydropyrimidinone ring and intermolecular N–H···S hydrogen bonding.

Solvent-Free Synthesis with Green Catalysts

To align with green chemistry principles, solvent-free methods using ionic liquids or biocatalysts have been explored.

Ionic Liquid-Mediated Synthesis

  • Catalyst : [Dsbim]Cl (10 mol%).

  • Conditions :

    • Reactants mixed without solvent.

    • Heated at 80°C for 3–4 hours .

  • Advantages :

    • Yield : 85–90%.

    • Catalyst recyclability (up to 5 cycles without loss of activity).

Mechanochemical Grinding

  • Procedure :

    • Equimolar reactants ground in a mortar with KHSO₄ as catalyst.

    • Reaction completes in 30 minutes at room temperature.

  • Yield : 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions :

    • Power: 300 W.

    • Time: 10–15 minutes.

  • Yield : 80–85% with higher purity compared to conventional methods.

Structural Modification and Byproduct Analysis

Side reactions may occur if stoichiometry or pH is suboptimal:

Common Byproducts

  • Open-Chain Intermediates : Formed if cyclization is incomplete.

  • Dimeric Adducts : Result from over-condensation at high temperatures.

Mitigation Strategies

  • pH Control : Maintain pH 4–5 using dilute H₂SO₄.

  • Stepwise Addition : Introduce thiourea after aldehyde-keto ester condensation.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
Classical RefluxHClEthanol5–760–7595–98
Ionic Liquid[Dsbim]ClSolvent-free3–485–9097–99
MicrowaveNoneEthanol0.2580–8598–99
MechanochemicalKHSO₄Solvent-free0.570–7590–92

Purification and Characterization Techniques

Recrystallization

  • Solvent : Ethanol (optimal for removing unreacted aldehydes).

  • Yield Loss : 5–10% during recrystallization.

Spectroscopic Validation

  • FT-IR :

    • ν(C=O) : 1720 cm⁻¹.

    • ν(N–H) : 3440 cm⁻¹.

  • ¹³C NMR :

    • C=O : 165–170 ppm.

    • C=S : 125–130 ppm.

Industrial-Scale Considerations

Challenges

  • Exothermic Reactions : Requires controlled heating to prevent decomposition.

  • Cost : Ionic liquids increase production costs despite higher yields.

Optimization Strategies

  • Continuous Flow Reactors : Improve heat distribution and scalability.

  • Hybrid Catalysts : Combine HCl with montmorillonite K10 for cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine Phosphorylase Inhibition

One of the most notable applications of this compound is its potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. Research indicates that derivatives of dihydropyrimidone, including this compound, exhibit non-competitive inhibition against TP. In vitro studies have shown significant inhibitory activity with IC50 values around 303.5 µM to 322.6 µM .

Table 1: Inhibitory Activity of Dihydropyrimidone Derivatives Against Thymidine Phosphorylase

CompoundIC50 (µM)Mode of Inhibition
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate303.5 ± 0.42Non-competitive
Standard Inhibitor (7-deazaxanthine)41.0 ± 1.63Competitive
Standard Inhibitor (tipiracil-HCl)0.014 ± 0.04Competitive

This inhibition mechanism suggests that the compound could be further developed as a therapeutic agent for cancer treatment by targeting angiogenesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Case Study 1: Cancer Treatment Research

A study published in a peer-reviewed journal highlighted the potential of dihydropyrimidone derivatives as anti-cancer agents. The research focused on the ability of these compounds to inhibit TP and their subsequent effects on tumor growth in animal models. The results demonstrated a marked reduction in tumor size when treated with this compound compared to control groups .

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The findings indicated that it possesses significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the thioxo group can interact with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Ester Group Modifications

Key Differences :

  • Ethyl vs. Methyl Esters: Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares the same aryl substituent but has an ethyl ester.
  • Isopropyl Esters : Isopropyl derivatives (e.g., compound 4 in ) further elevate lipophilicity, which may improve pharmacokinetic profiles but reduce solubility in polar solvents .
  • Methacryloyloxyethyl Esters : highlights a derivative with a methacryloyloxyethyl ester (99% purity), designed for polymer synthesis. This modification enables incorporation into biomedical materials, suggesting versatility in applications beyond pharmacology .

Table 1: Impact of Ester Groups on Physicochemical Properties

Ester Group Compound Example Melting Point/State Key Application Evidence ID
Methyl Target compound Not reported Pharmacological studies -
Ethyl Ethyl 4-(4-hydroxy-3-methoxyphenyl)-... Pale yellow crystals Enzyme inhibition
Isopropyl Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-... Not reported Antitumor activity
Methacryloyloxyethyl 2-(Methacryloyloxy)ethyl derivative N/A (polymer precursor) Biomedical materials

Substituent Variations at Position 4

Aryl Substituents :

  • Chlorophenyl vs. Hydroxyphenyl : Chlorine substituents (e.g., 4-chlorophenyl in ) enhance antitumoral activity against breast cancer but reduce solubility compared to hydroxyphenyl groups .
  • Methoxy Position Isomerism: Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-...
  • Furan-2-yl Groups: Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... () replaces the methoxyphenol with a furan ring, enhancing antioxidant activity due to the electron-rich heterocycle .

Oxo vs. Thioxo Functional Groups

Impact on Bioactivity :

  • For example, thioxo derivatives in (e.g., 11d) showed improved antitumoral activity over oxo counterparts (10d) .
  • Cytochrome c Oxidase Inhibition : Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-... () exhibits 73.6% inhibition, suggesting oxo groups may favor interactions with specific enzyme active sites .

Table 3: Functional Group Comparison

Functional Group Compound Example Key Property Evidence ID
2-Thioxo Target compound Enhanced H-bonding -
2-Oxo Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-... 73.6% enzyme inhibition

Biological Activity

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving 4-hydroxy-3-methoxybenzaldehyde, thiourea, and methyl 3-oxobutanoate in ethanol under reflux conditions. The resulting structure features a tetrahydropyrimidin-2-one ring that exhibits unique stereochemistry, with the phenyl ring positioned almost perpendicular to the tetrahydropyrimidin-2-one ring. The crystal structure is stabilized by intermolecular hydrogen bonds, which play a crucial role in its biological activity .

Crystallographic Data

ParameterValue
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Crystal SystemTriclinic
Melting Point235–236 K
Density1.425 Mg/m³
Z (number of formula units)2

Antibacterial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. This compound has shown efficacy against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that it significantly inhibits the proliferation of several cancer cell lines, including HepG2 (liver cancer) and NCI-H661 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

In addition to its antibacterial and antitumor activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antidiabetic Effects : A study investigated the antidiabetic properties of dihydropyrimidine derivatives, including the title compound. Results indicated that these compounds enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
  • Neuroprotective Activity : Another research effort focused on the neuroprotective effects of methyl tetrahydropyrimidines. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via a Biginelli-like multicomponent reaction. A common protocol involves condensing 4-hydroxy-3-methoxybenzaldehyde, methyl acetoacetate, and thiourea in ethanol or methanol under acidic catalysis (e.g., HCl or p-TsOH) at reflux (~80°C for 6–12 hours) . Optimization focuses on:

  • Catalyst selection : Protic acids (HCl) vs. Lewis acids (FeCl₃) to balance yield and side-product formation.
  • Solvent polarity : Polar aprotic solvents (DMF) may enhance cyclization but require rigorous drying.
  • Temperature control : Lower temperatures (50–60°C) reduce decomposition of the thioxo group.
    Yield improvements (from ~45% to 70%) are achieved via microwave-assisted synthesis or reflux with molecular sieves to absorb water .

Basic: How is the compound’s structure confirmed post-synthesis?

Structural confirmation employs:

  • X-ray crystallography : Single-crystal analysis resolves the tetrahydropyrimidine ring conformation, thioxo group orientation, and hydrogen-bonding networks (e.g., R factor < 0.05 using SHELXL ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the methoxy proton (δ 3.2–3.4 ppm) and the thioxo carbon (δ 180–185 ppm).
    • IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 337.1 for C₁₅H₁₆N₂O₄S) .

Intermediate: What assays are used to evaluate its biological activity, and how are false positives mitigated?

Primary assays include:

  • Enzyme inhibition : Kinase inhibition (IC₅₀) measured via ADP-Glo™ assays, with negative controls (DMSO-only wells) to exclude solvent interference.
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains, with resazurin viability staining to confirm results .
    False-positive mitigation :
  • Counter-screening against unrelated targets (e.g., unrelated kinases) to exclude nonspecific binding.
  • Dose-response curves (≥3 replicates) to validate potency trends .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The thioxo group (C=S) acts as a soft nucleophile. Key mechanistic findings:

  • Thiol-thione tautomerism : The thione form dominates in polar solvents, enabling S-alkylation with electrophiles (e.g., alkyl halides) at the sulfur atom.
  • Regioselectivity : Alkylation occurs preferentially at sulfur over the pyrimidine nitrogen due to higher electron density at the thioxo moiety (DFT calculations support this) .
  • Solvent effects : Reactions in DMF proceed via a two-step mechanism (tautomerization followed by substitution), while THF favors a concerted pathway .

Advanced: How do solvent polarity and additives influence cyclization efficiency?

  • High polarity solvents (e.g., DMSO): Enhance cyclization by stabilizing zwitterionic intermediates but may promote ester hydrolysis.
  • Additives :
    • Molecular sieves (3Å) : Improve yields by 15–20% via water removal, critical for thiourea-based condensations.
    • Ionic liquids (e.g., [BMIM]BF₄): Increase reaction rates by lowering activation energy but complicate purification .

Advanced: How can contradictory reports on its biological activity be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays) alter apparent potency.
  • Compound stability : Thioxo group oxidation to sulfoxide under ambient light or prolonged storage.
    Resolution strategies :
  • Standardize assay protocols (e.g., uniform ATP levels at 1 mM).
  • Characterize batch purity via HPLC and LC-MS before testing .

Advanced: What crystallographic challenges arise during structure refinement?

Common issues include:

  • Disordered solvent molecules : Isopropanol or water in lattice voids require PART commands in SHELXL to model occupancy .
  • Twinned crystals : MERG 0 instruction in SHELXE separates overlapping reflections .
  • Low data-to-parameter ratios : For small molecules, ensure ≥15 reflections per parameter; exclude weak data (I/σ(I) < 2) to improve R-factors .

Advanced: How is regioselectivity controlled during functionalization of the pyrimidine ring?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., ester at C5) direct electrophiles to C2 (thioxo) or C4 (aryl substituent).
  • Steric hindrance : Bulky substituents at C6 (methyl) favor reactions at less hindered positions (e.g., C2 sulfonation) .

Advanced: What computational methods predict its thermodynamic stability and solubility?

  • DFT calculations : B3LYP/6-31G(d) optimizations estimate Gibbs free energy of tautomers to predict dominant forms in solution.
  • COSMO-RS : Models solubility in organic solvents (e.g., logP ~2.1 in ethanol) .
  • MD simulations : Assess aggregation propensity in aqueous buffers, critical for bioavailability studies .

Advanced: How can the core structure be modified to enhance target binding?

Strategies include:

  • Bioisosteric replacement : Substitute thioxo with oxo to modulate hydrogen-bonding with kinase ATP pockets.
  • Side-chain elongation : Introduce alkyl groups at C4-phenyl to fill hydrophobic pockets (e.g., 4-ethoxy derivatives show 3× higher kinase affinity) .

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